N1-(2-chlorophenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide
Description
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Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4/c16-11-3-1-2-4-12(11)18-15(21)14(20)17-7-5-13(19)10-6-8-22-9-10/h1-4,6,8-9,13,19H,5,7H2,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVUVADDFAPIIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCCC(C2=COC=C2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-chlorophenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group, a furan moiety, and an oxalamide backbone. Its molecular formula is , and it has a molecular weight of approximately 322.75 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be broken down into distinct functional groups that contribute to its biological activity:
- Chlorophenyl Group : Enhances lipophilicity, which may influence its interaction with biological membranes.
- Furan Ring : Known for its reactivity and ability to participate in various chemical reactions, including oxidation.
- Oxalamide Backbone : Typically involved in hydrogen bonding with biological targets, potentially modulating biochemical pathways.
Structural Representation
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 322.75 g/mol |
| IUPAC Name | N'-(2-chlorophenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]oxamide |
Antimicrobial Properties
Research indicates that compounds with oxalamide structures often exhibit antimicrobial properties. The presence of the furan ring in this compound may enhance its efficacy against various pathogens. For instance, studies have shown that similar oxalamide derivatives can inhibit the growth of bacteria and fungi through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. The furan moiety's ability to form reactive intermediates could lead to the induction of apoptosis in cancer cells. In vitro assays have demonstrated that derivatives with similar structures can inhibit tumor cell proliferation by inducing cell cycle arrest and promoting apoptotic pathways.
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Interaction with Enzymes : The furan ring may interact with specific enzymes, modulating their activity.
- Formation of Hydrogen Bonds : The oxalamide group can form hydrogen bonds with biological macromolecules, enhancing binding affinity.
- Cell Membrane Permeability : The lipophilic nature of the chlorophenyl group may facilitate membrane penetration, allowing for intracellular action.
Study on Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various oxalamide derivatives, including this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The minimum inhibitory concentration (MIC) values were determined to be comparable to established antibiotics.
Evaluation of Anticancer Effects
In another study focusing on the anticancer potential of oxalamides, researchers found that this compound induced apoptosis in human cancer cell lines. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death. The compound also upregulated pro-apoptotic markers while downregulating anti-apoptotic proteins.
Q & A
Q. What are the key steps in synthesizing N1-(2-chlorophenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Coupling of 2-chloroaniline with oxalyl chloride to form the N1-(2-chlorophenyl)oxalamide intermediate.
- Step 2 : Reaction of the intermediate with 3-(furan-3-yl)-3-hydroxypropylamine under reflux in anhydrous dichloromethane or THF.
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
- Critical Parameters : Use of anhydrous conditions to prevent hydrolysis, and catalytic triethylamine to enhance coupling efficiency .
Q. How is the structural integrity of this compound confirmed?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to verify connectivity of the chlorophenyl, furan, and hydroxypropyl groups (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 4.5 ppm for hydroxypropyl) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H] at m/z 322.75 (CHClNO) .
- FT-IR : Peaks at ~3300 cm (N-H stretch) and 1650 cm (C=O stretch) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Methodological Answer :
- Temperature : Lower temperatures (0–5°C) during coupling steps reduce side reactions like oligomerization .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) increase solubility of intermediates but may require post-reaction solvent swaps to dichloromethane for purification .
- Catalysts : Use of DMAP (4-dimethylaminopyridine) improves acylation efficiency by 15–20% .
- Data-Driven Optimization : Design of Experiments (DoE) to model interactions between variables (e.g., solvent polarity vs. temperature) .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer :
- Comparative Assays : Replicate studies using standardized protocols (e.g., fixed cell lines, IC measurements) to minimize variability .
- Structural Confirmation : Verify compound purity (>95% via HPLC) to rule out impurities as confounding factors .
- Computational Modeling : Molecular docking to predict binding affinities to targets like kinases or GPCRs, reconciling discrepancies between in vitro and in vivo results .
Q. What strategies are used to study the compound’s mechanism of action?
- Methodological Answer :
- SPR (Surface Plasmon Resonance) : Quantify real-time binding kinetics to purified protein targets (e.g., K values) .
- ELISA : Measure downstream signaling biomarkers (e.g., phosphorylated ERK for kinase inhibition) .
- Gene Knockdown : CRISPR/Cas9-mediated deletion of putative targets to validate functional pathways .
Contradictions and Solutions
Q. Why do stability studies report conflicting degradation profiles?
- Methodological Answer :
- Stress Testing : Expose the compound to accelerated conditions (40°C/75% RH) and analyze degradation products via LC-MS. Note that furan rings are prone to oxidation, requiring inert storage .
- pH-Dependent Stability : Use buffer systems (pH 1–10) to identify labile bonds (e.g., oxalamide hydrolysis at pH >8) .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 2-chlorophenyl with 3-fluorophenyl) and compare bioactivity .
- In Vitro Assays : Test analogs against panels of cancer cell lines (NCI-60) to correlate substituents with cytotoxicity .
- 3D-QSAR : Build CoMFA/CoMSIA models to predict activity cliffs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
